Cas no 81438-54-2 (ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate)

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazopyridine core with methyl substituents at the 2, 5, and 7 positions and an ethyl ester group at the 3-position. This structure confers stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's well-defined substitution pattern enhances selectivity in further functionalization, while the ester group provides versatility for derivatization. Its rigid fused-ring system contributes to favorable binding properties in medicinal chemistry applications. The product is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate structure
81438-54-2 structure
Product name:ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
CAS No:81438-54-2
MF:
MW:
MDL:MFCD02082626
CID:4659512

ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
    • MDL: MFCD02082626

ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
9M-312S-10MG
ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
81438-54-2 >90%
10mg
£63.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1432100-1g
Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
81438-54-2 90%
1g
¥10557.00 2024-07-28
A2B Chem LLC
AI76894-10mg
ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
81438-54-2 >90%
10mg
$240.00 2024-04-19
abcr
AB298166-1g
Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate; .
81438-54-2
1g
€1312.80 2025-02-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00903215-1g
Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
81438-54-2 90%
1g
¥4193.0 2024-04-18
Key Organics Ltd
9M-312S-5G
ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
81438-54-2 >90%
5g
£3080.00 2023-09-07
Key Organics Ltd
9M-312S-1G
ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
81438-54-2 >90%
1g
£770.00 2023-09-07
abcr
AB298166-1 g
Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate; .
81438-54-2
1 g
€1,312.80 2023-07-20
A2B Chem LLC
AI76894-1mg
ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
81438-54-2 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI76894-1g
ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
81438-54-2 >90%
1g
$1295.00 2024-04-19

Additional information on ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 81438-54-2): A Comprehensive Overview

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate, identified by its CAS number 81438-54-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a heterocyclic structure that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The presence of multiple methyl groups at the 2, 5, and 7 positions of the imidazopyridine core enhances its chemical stability and reactivity, making it a valuable scaffold for drug discovery.

The structure of Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate features a fused ring system consisting of an imidazole ring connected to a pyridine ring. This unique arrangement contributes to its distinct electronic and steric properties, which are exploited in various chemical transformations and biological interactions. The ester functionality at the 3-position further extends its utility as a synthetic intermediate, allowing for further derivatization and modification to tailor its pharmacological profile.

Recent advancements in pharmaceutical research have highlighted the potential of imidazopyridine derivatives as lead compounds for treating a range of diseases. Studies have demonstrated that compounds within this class exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways, cancer progression, and neurodegenerative disorders. The biological activity of Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate is particularly noteworthy due to its ability to modulate key molecular targets.

In particular, research has shown that this compound can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the production of pro-inflammatory mediators. By inhibiting these enzymes, Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate may offer therapeutic benefits in conditions characterized by excessive inflammation. Additionally, preclinical studies have suggested that it may possess antioxidant properties, capable of scavenging reactive oxygen species (ROS) and mitigating oxidative stress.

The synthesis of Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate involves multi-step organic reactions that typically begin with the formation of the imidazopyridine core. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations to introduce the ester moiety. The use of catalysts such as palladium complexes has been reported to enhance the efficiency of these reactions, particularly in cross-coupling steps that form the fused ring system.

From a pharmacokinetic perspective, Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate exhibits favorable properties that make it suitable for further development into a drug candidate. Its moderate lipophilicity ensures adequate membrane permeability, while its polar ester group enhances water solubility. These characteristics are critical for achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, preliminary pharmacokinetic studies suggest that it has a reasonable half-life in vivo, allowing for potential once-daily dosing regimens.

The toxicological profile of Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate has been assessed through acute toxicity studies conducted in animal models. These studies indicate that the compound is well-tolerated at moderate doses but may cause mild gastrointestinal disturbances at higher concentrations. Further chronic toxicity evaluations are necessary to fully understand its long-term safety profile before human clinical trials can commence.

One of the most exciting aspects of Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate is its potential in oncology research. Imidazopyridine derivatives have been identified as inhibitors of kinases and other enzymes involved in cancer cell proliferation and survival. Specifically, preclinical data suggests that this compound can inhibit the activity of tyrosine kinases, which are often overexpressed in various malignancies. By targeting these kinases, Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate may disrupt signaling pathways that promote tumor growth and metastasis.

Moreover, combination therapy approaches using Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate with other chemotherapeutic agents have shown promise in reducing drug resistance mechanisms observed in cancer treatment. This synergistic effect could improve patient outcomes by enhancing therapeutic efficacy while minimizing side effects associated with single-agent therapies.

The role of computational chemistry has been instrumental in optimizing the pharmacological properties of Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate。 Molecular modeling techniques have allowed researchers to predict binding affinities to biological targets and identify structural modifications that could enhance potency or selectivity。 These computational insights have guided experimental efforts toward developing more refined derivatives with improved therapeutic profiles。

In conclusion, Ethyl 25,7trimethylimidazo[12a]pyridine-3carboxylate (CAS No。81438-54-2) represents a promising compound with significant potential in pharmaceutical applications。 Its unique structural features、moderate biological activity、favorable pharmacokinetic properties、and preliminary safety data make it an attractive candidate for further investigation。 As research continues to uncover new therapeutic targets within the imidazopyridine class、this compound is poised to play a vital role in addressing various medical conditions、including inflammation、neurodegenerative diseases、and cancer。

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Amadis Chemical Company Limited
(CAS:81438-54-2)ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
A1179055
Purity:99%
Quantity:1g
Price ($):550.0